molecular formula C22H21N3O2 B12503544 1,1'-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone CAS No. 471883-58-6

1,1'-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone

Cat. No.: B12503544
CAS No.: 471883-58-6
M. Wt: 359.4 g/mol
InChI Key: IQQKGAVNRMRWKZ-UHFFFAOYSA-N
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Description

1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone typically involves multiple steps, starting with the formation of the pyrrole ring. One common method involves the condensation of a diketone with an amine under acidic conditions to form the pyrrole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of 1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with various biological macromolecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone is unique due to the presence of the diazenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

CAS No.

471883-58-6

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

1-[4-acetyl-2,5-dimethyl-1-(4-phenyldiazenylphenyl)pyrrol-3-yl]ethanone

InChI

InChI=1S/C22H21N3O2/c1-14-21(16(3)26)22(17(4)27)15(2)25(14)20-12-10-19(11-13-20)24-23-18-8-6-5-7-9-18/h5-13H,1-4H3

InChI Key

IQQKGAVNRMRWKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1C2=CC=C(C=C2)N=NC3=CC=CC=C3)C)C(=O)C)C(=O)C

Origin of Product

United States

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